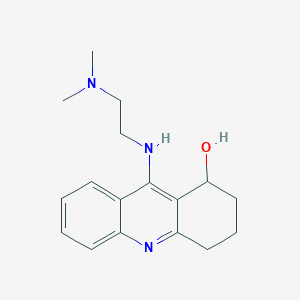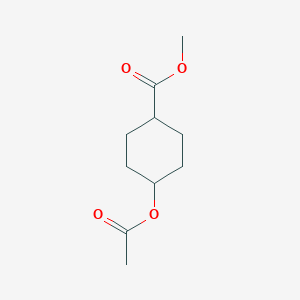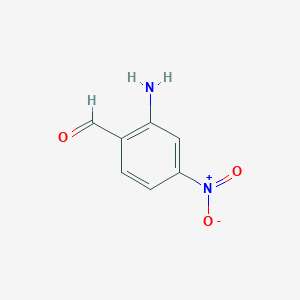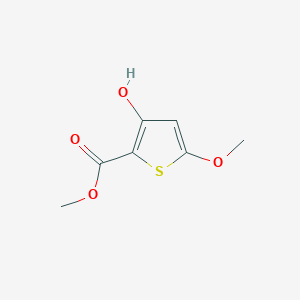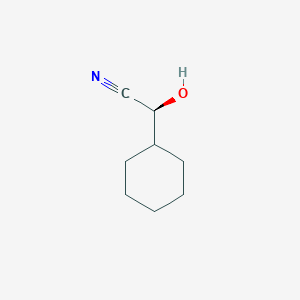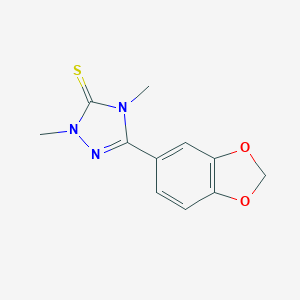
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a member of the triazole family of compounds and has been extensively studied for its unique biochemical and physiological effects.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has been extensively studied for its diverse range of scientific research applications. One of the most notable applications of this compound is its use as a ligand in coordination chemistry. This compound has been shown to form stable complexes with a variety of metal ions, including copper, silver, and gold.
In addition to its use in coordination chemistry, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has also been studied for its potential use as an antimicrobial agent. This compound has been shown to exhibit significant antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism Of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is not fully understood. However, it is believed that this compound exerts its antimicrobial activity through the inhibition of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical And Physiological Effects
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to exhibit significant antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is its diverse range of applications. This compound can be used as a ligand in coordination chemistry, as an antimicrobial agent, and as an antioxidant. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some lab experiments.
Future Directions
For the study of this compound include the development of new synthetic methods, the study of its potential use as an anticancer agent, and the study of its potential use as a neuroprotective agent.
Synthesis Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- can be achieved through a variety of methods. One such method involves the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting compound is then reacted with thiosemicarbazide to yield the final product.
properties
CAS RN |
110623-40-0 |
|---|---|
Product Name |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- |
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |
InChI Key |
VWCOOYWSPUKLGH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
Other CAS RN |
110623-40-0 |
synonyms |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



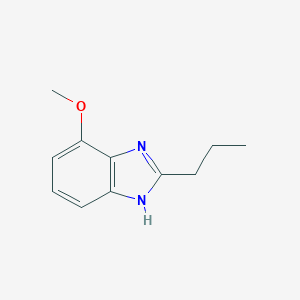
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
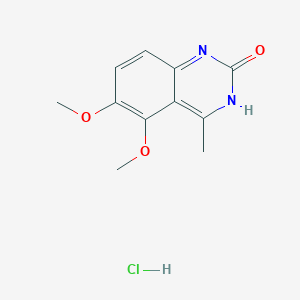
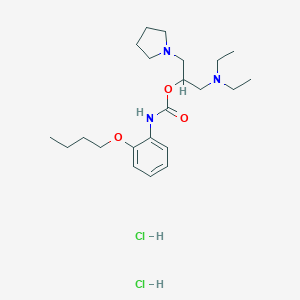
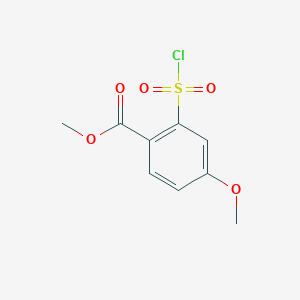
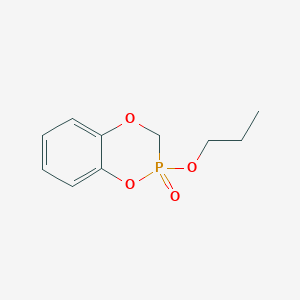
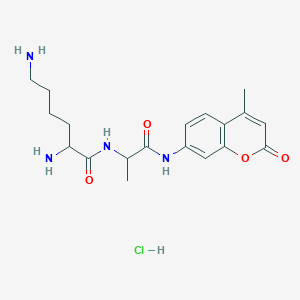

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
